molecular formula C9H11BrO4 B14201252 4-Bromo-3,6-dimethoxy-5-methylbenzene-1,2-diol CAS No. 920008-55-5

4-Bromo-3,6-dimethoxy-5-methylbenzene-1,2-diol

Cat. No.: B14201252
CAS No.: 920008-55-5
M. Wt: 263.08 g/mol
InChI Key: PSWFAOKSMQSOQP-UHFFFAOYSA-N
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Description

4-Bromo-3,6-dimethoxy-5-methylbenzene-1,2-diol is an organic compound belonging to the class of brominated aromatic compounds It is characterized by the presence of bromine, methoxy, and methyl groups attached to a benzene ring, along with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,6-dimethoxy-5-methylbenzene-1,2-diol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3,4,5-trimethoxytoluene, followed by methoxylation and oxidation reactions . The reaction conditions often include the use of brominating agents such as sodium bromide and hydrogen peroxide in acetic acid, followed by methoxylation using sodium methoxide and cuprous bromide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is tailored to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,6-dimethoxy-5-methylbenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and other aromatic compounds with modified functional groups .

Scientific Research Applications

4-Bromo-3,6-dimethoxy-5-methylbenzene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3,6-dimethoxy-5-methylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, it can modulate signaling pathways such as MAPK and NF-κB, which are involved in inflammation and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,6-dimethoxy-5-methylbenzene-1,2-diol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

920008-55-5

Molecular Formula

C9H11BrO4

Molecular Weight

263.08 g/mol

IUPAC Name

4-bromo-3,6-dimethoxy-5-methylbenzene-1,2-diol

InChI

InChI=1S/C9H11BrO4/c1-4-5(10)9(14-3)7(12)6(11)8(4)13-2/h11-12H,1-3H3

InChI Key

PSWFAOKSMQSOQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)OC)O)O)OC

Origin of Product

United States

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